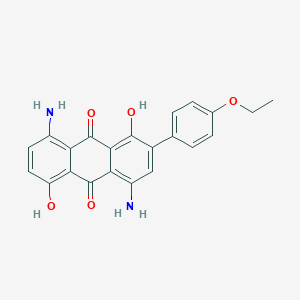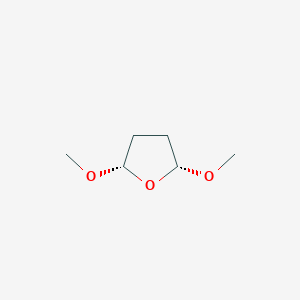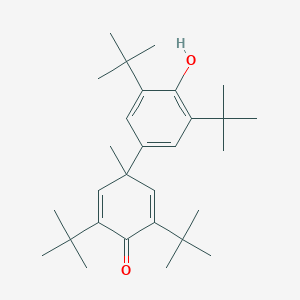
2,6-Di-tert-butyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-methyl-2,5-cyclohexadien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Di-tert-butyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-methyl-2,5-cyclohexadien-1-one, also known as BHT-4-Me, is a synthetic antioxidant that is widely used in the food, cosmetic, and pharmaceutical industries. This compound is a derivative of butylated hydroxytoluene (BHT), which is a well-known antioxidant that has been used for many years to prevent oxidation in a variety of products. BHT-4-Me has been shown to have superior antioxidant properties compared to BHT, making it an attractive alternative for use in various applications.
作用機序
2,6-Di-tert-butyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-methyl-2,5-cyclohexadien-1-one acts as an antioxidant by scavenging free radicals and reactive oxygen species (ROS) that can cause oxidative damage to cells and tissues. It does this by donating a hydrogen atom to the free radical, which stabilizes the radical and prevents it from reacting with other molecules. 2,6-Di-tert-butyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-methyl-2,5-cyclohexadien-1-one has been shown to be effective in scavenging a variety of free radicals, including superoxide, hydroxyl, and peroxyl radicals.
生化学的および生理学的効果
2,6-Di-tert-butyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-methyl-2,5-cyclohexadien-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in animal models of various diseases, including diabetes, Alzheimer's disease, and Parkinson's disease. 2,6-Di-tert-butyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-methyl-2,5-cyclohexadien-1-one has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. In addition, 2,6-Di-tert-butyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-methyl-2,5-cyclohexadien-1-one has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
2,6-Di-tert-butyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-methyl-2,5-cyclohexadien-1-one has several advantages for use in lab experiments. It is a stable compound that is easily synthesized and purified. It is also relatively non-toxic and has been shown to be safe for use in food, cosmetics, and pharmaceuticals. However, there are some limitations to its use. 2,6-Di-tert-butyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-methyl-2,5-cyclohexadien-1-one is not water-soluble, which can limit its use in aqueous systems. In addition, its high lipophilicity can make it difficult to deliver to certain tissues or cells.
将来の方向性
There are several future directions for research on 2,6-Di-tert-butyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-methyl-2,5-cyclohexadien-1-one. One area of research is the development of novel delivery systems that can improve its solubility and bioavailability. Another area of research is the investigation of its potential as a therapeutic agent in various diseases, including cancer, diabetes, and neurodegenerative disorders. Finally, further studies are needed to better understand its mechanism of action and its effects on cellular signaling pathways.
合成法
2,6-Di-tert-butyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-methyl-2,5-cyclohexadien-1-one can be synthesized by reacting 3,5-di-tert-butyl-4-hydroxybenzaldehyde with 2,6-di-tert-butyl-4-methylphenol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as toluene or xylene at elevated temperatures and under an inert atmosphere. The resulting product is then purified by recrystallization or column chromatography.
科学的研究の応用
2,6-Di-tert-butyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-methyl-2,5-cyclohexadien-1-one has been extensively studied for its antioxidant properties and has been shown to be effective in preventing oxidation in a variety of systems. It has been used in food packaging materials, cosmetics, and pharmaceuticals to prevent degradation and extend shelf life. 2,6-Di-tert-butyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-methyl-2,5-cyclohexadien-1-one has also been investigated for its potential as a therapeutic agent in various diseases, including cancer, diabetes, and neurodegenerative disorders.
特性
CAS番号 |
14387-13-4 |
|---|---|
製品名 |
2,6-Di-tert-butyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-methyl-2,5-cyclohexadien-1-one |
分子式 |
C29H44O2 |
分子量 |
424.7 g/mol |
IUPAC名 |
2,6-ditert-butyl-4-(3,5-ditert-butyl-4-hydroxyphenyl)-4-methylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C29H44O2/c1-25(2,3)19-14-18(15-20(23(19)30)26(4,5)6)29(13)16-21(27(7,8)9)24(31)22(17-29)28(10,11)12/h14-17,30H,1-13H3 |
InChIキー |
PKUGNNBDQOWNCU-UHFFFAOYSA-N |
SMILES |
CC1(C=C(C(=O)C(=C1)C(C)(C)C)C(C)(C)C)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
正規SMILES |
CC1(C=C(C(=O)C(=C1)C(C)(C)C)C(C)(C)C)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



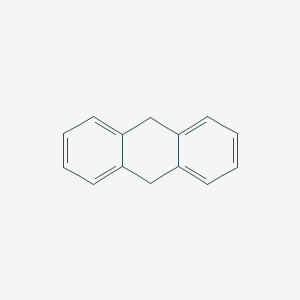
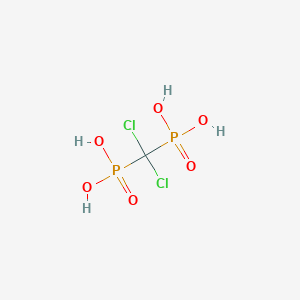
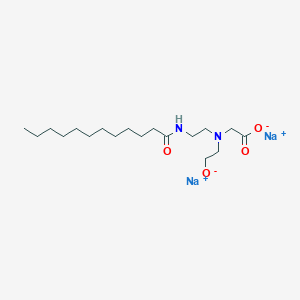
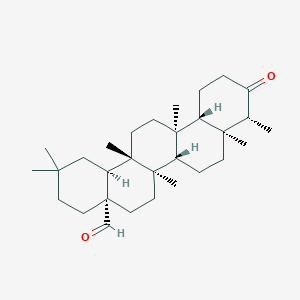
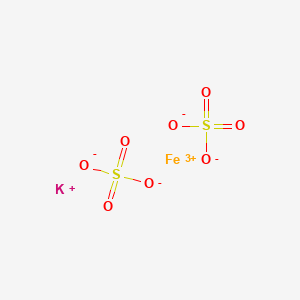
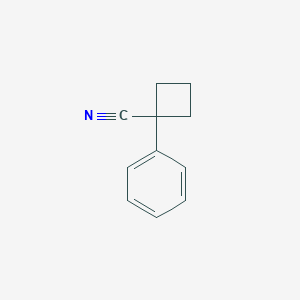




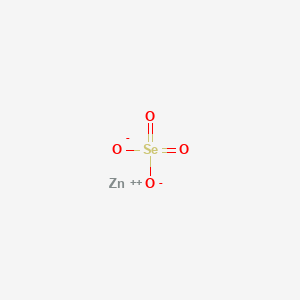
![5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B76364.png)
